N-(3-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-14(19)7-5-9-15(11)22-17(23)10-24-18-13-6-3-4-8-16(13)20-12(2)21-18/h3-9H,10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXKQKKZXXCROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=NC(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Substitution Reaction: The chloro-substituted phenyl ring can be introduced through a nucleophilic substitution reaction, where a suitable chloro-substituted aniline reacts with an acylating agent.
Coupling Reaction: The final step involves coupling the quinazoline moiety with the chloro-substituted phenyl ring through an amide bond formation, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding quinazoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline or phenyl derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Materials Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide: shares structural similarities with other acetamide derivatives and quinazoline-based compounds.
This compound: can be compared to compounds like gefitinib and erlotinib, which are quinazoline derivatives used as tyrosine kinase inhibitors in cancer therapy.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and properties compared to other similar compounds.
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound belonging to the class of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a quinazoline moiety linked to an acetamide group, further substituted with a 3-chloro-2-methylphenyl group. The unique structure of this compound contributes to its biological activity by allowing it to interact with various molecular targets, particularly enzymes and receptors involved in critical cellular processes.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. This inhibition can modulate several cellular processes, including:
- Cell Proliferation : The compound may interfere with pathways that promote cell growth.
- Apoptosis : It can induce programmed cell death in cancerous cells.
- Inflammation : By inhibiting inflammatory pathways, it may reduce disease symptoms.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. The ability of this compound to inhibit kinases suggests potential applications in cancer therapy. For example, studies have shown that similar compounds can effectively target cancer cell lines by disrupting critical signaling pathways involved in tumor growth and survival .
Enzyme Inhibition Studies
The compound has been evaluated for its enzyme inhibitory activities. For instance, a related study on quinazolinone derivatives demonstrated potent α-glucosidase inhibitory activity, with IC50 values comparable to established inhibitors like acarbose . This suggests that this compound may also possess similar enzyme inhibitory properties.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of quinazoline derivatives for their biological activities. Key findings include:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Kumar et al. (2023) | Quinazolinone derivatives | α-glucosidase inhibition | 0.34–2.28 nM |
| Aiello et al. (2008) | Benzothiazole derivatives | Anticancer, antibacterial | Not specified |
| Desai et al. (2013) | Quinazoline derivatives | Antimicrobial | Not specified |
These studies highlight the therapeutic potential of compounds structurally related to this compound.
Q & A
Basic: What are the standard synthetic pathways for N-(3-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions:
- Quinazoline core formation : Condensation of anthranilic acid derivatives with nitriles or amides under acidic conditions.
- Acetamide linkage : Coupling the quinazoline intermediate with a chloro-substituted phenylacetamide via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
- Optimization strategies :
- Use of anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Temperature control (60–100°C) to balance reaction rate and side reactions.
- Catalysts like Pd(OAc)₂ with ligands (XPhos) to enhance coupling efficiency .
Basic: Which analytical techniques are critical for characterizing this compound, and what structural features do they confirm?
- NMR spectroscopy :
- ¹H/¹³C NMR : Identifies substituent positions on the quinazoline ring and acetamide linkage (e.g., methyl groups at 2.3 ppm in ¹H NMR) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 410.12) and fragmentation patterns .
- HPLC : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or hedgehog pathway proteins via fluorescence-based assays .
- Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli to assess broad-spectrum potential .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Key SAR insights:
- Quinazoline substituents : A 2-methyl group enhances hydrophobic interactions with target proteins, while electron-withdrawing groups (e.g., Cl) improve metabolic stability .
- Acetamide linker : Ether linkages (vs. thioether) increase solubility and reduce off-target binding .
- Phenyl ring modifications : 3-Chloro-2-methyl substitution optimizes steric bulk for receptor binding pockets .
Methodology : Synthesize analogues with systematic substitutions and compare IC₅₀ values in dose-response assays .
Advanced: What experimental strategies resolve contradictions in reported biological activity data?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cellular context : Use isogenic cell lines to control for genetic background effects.
- Data normalization : Express activity as % inhibition relative to positive/negative controls.
| Study | IC₅₀ (µM) | Cell Line | Condition |
|---|---|---|---|
| A | 10.5 | MCF-7 | Serum-free |
| B | 25.3 | MCF-7 | 10% FBS |
Advanced: How can computational methods predict binding modes and guide synthetic efforts?
- Molecular docking (AutoDock Vina) : Simulate interactions with EGFR (PDB: 1M17) to prioritize substituents with favorable binding energies .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Use topological descriptors (e.g., LogP, polar surface area) to correlate structure with activity .
Advanced: What crystallographic techniques validate the compound’s solid-state structure?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and refine using SHELXL .
- Key parameters :
Advanced: How does the compound’s stability under physiological conditions impact formulation development?
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
- Result : Stable at pH 7.4 (<5% degradation over 24 h), unstable in acidic conditions .
- Light sensitivity : Store in amber vials to prevent photodegradation of the chloro-substituted phenyl group .
Advanced: What strategies improve solubility for in vivo studies without compromising activity?
- Prodrug design : Introduce phosphate groups at the acetamide oxygen for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to increase bioavailability .
- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) for parenteral administration .
Advanced: How do structural analogs inform mechanistic studies and target identification?
Compare with:
- Analog 1 : Removal of 2-methylquinazoline reduces hedgehog pathway inhibition by 70% .
- Analog 2 : Replacement of Cl with F decreases cytotoxicity (IC₅₀ shifts from 12.0 to 35.0 µM) .
Mechanistic insight : The chloro-methylphenyl group is critical for intercalating into hydrophobic kinase domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
